molecular formula C18H26N2O4S B12478417 [4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl](4-methylpiperidin-1-yl)methanone

[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl](4-methylpiperidin-1-yl)methanone

Cat. No.: B12478417
M. Wt: 366.5 g/mol
InChI Key: BJFQMPXOINDJNT-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone is an organic compound that belongs to the class of sulfonyl-containing aromatic compounds This compound is characterized by the presence of a morpholine ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.

    Sulfonylation: The sulfonyl group is introduced by reacting the morpholine derivative with a sulfonyl chloride under basic conditions.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the piperidine group.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine and piperidine rings can enhance the compound’s binding affinity and selectivity for specific targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone: This compound is unique due to its specific combination of functional groups and rings.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-sulfonamide, share some similarities in structure and reactivity.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as 4-methylpiperidine, also share structural similarities.

Uniqueness

The uniqueness of 4-Methyl-3-(morpholin-4-ylsulfonyl)phenylmethanone lies in its combination of the morpholine, piperidine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

(4-methyl-3-morpholin-4-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H26N2O4S/c1-14-5-7-19(8-6-14)18(21)16-4-3-15(2)17(13-16)25(22,23)20-9-11-24-12-10-20/h3-4,13-14H,5-12H2,1-2H3

InChI Key

BJFQMPXOINDJNT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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